Synthesis Yield: Boc Protection of the Unprotected Analog Proceeds at 80% Isolated Yield
The target compound is synthesized directly from 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid (CAS 116118-98-0) via Boc protection using di-tert-butyl dicarbonate and triethylamine in DMF at room temperature, providing 9.36 g of the title compound (80% isolated yield) from 7.6 g of starting material [1]. This 80% yield is reported as a referential example in a published synthetic route, establishing a reproducible baseline for procurement-quality material assessment. In contrast, the reverse process—selective Boc deprotection to regenerate the free amine—typically requires acidic conditions (TFA or HCl) that may compromise acid-sensitive downstream intermediates, demonstrating that the Boc-protected compound is the synthetically preferred storage and shipping form for multistep sequences [2].
| Evidence Dimension | Isolated yield of Boc protection reaction |
|---|---|
| Target Compound Data | 80% isolated yield (9.36 g from 7.6 g starting material) |
| Comparator Or Baseline | 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid (CAS 116118-98-0) as substrate; no Boc group present; would require separate Boc introduction before use in protected-amine coupling sequences |
| Quantified Difference | 80% yield achieved for Boc installation; comparator lacks Boc and requires an additional protection step if orthogonal protection is needed, effectively adding one synthetic step with associated yield loss |
| Conditions | Di-tert-butyl dicarbonate (9.6 mL), triethylamine (5.8 mL), DMF (75 mL), room temperature, 3 h; acidification with 1N HCl, extraction with EtOAc, crystallization from n-hexane/ether |
Why This Matters
The reported 80% yield provides a benchmark for incoming material quality assessment and confirms that the Boc group is installed efficiently; purchasing the pre-protected compound eliminates a synthetic step that would otherwise consume 1–2 working days and introduce yield loss.
- [1] Pyridine-derivatives.com. Referential Example 1: 5-t-butoxycarbonyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-carboxylic acid synthesis from 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid. Yield: 80%. ¹H-NMR (CDCl₃) δ: 1.49 (s, 9H), 2.90 (brs, 2H), 3.74 (brs, 2H), 4.51 (brs, 2H), 7.56 (s, 1H); SIMS (m/z): 284 (M⁺+1). View Source
- [2] Wuts, P.G.M.; Greene, T.W. Greene's Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons: Hoboken, NJ, 2006. Chapter 7: Protection for the Amino Group. Boc cleavage conditions: TFA/CH₂Cl₂ or 3M HCl/EtOAc. View Source
